molecular formula C10H15N3O2 B153044 tert-Butyl (5-aminopyridin-2-yl)carbamate CAS No. 220731-04-4

tert-Butyl (5-aminopyridin-2-yl)carbamate

Cat. No. B153044
Key on ui cas rn: 220731-04-4
M. Wt: 209.24 g/mol
InChI Key: NHVPESPHUUFULF-UHFFFAOYSA-N
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Patent
US08524721B2

Procedure details

To a suspension of (tert-butoxy)-N-(5-nitro(2-pyridyl))carboxamide (0.27 g, 1.13 mmol) in methanol (2 mL), ethyl acetate (4 mL) and TEA (0.16 mL) was added 10% Pd/C (60 mg, 0.056 mmol) under argon. The reaction mixture was hydrogenated under 1 atm H2 for 20 hr, filtered through Celite and concentrated in vacuo to give desired compound (0.226 g, 97%).
Quantity
0.27 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
[Compound]
Name
TEA
Quantity
0.16 mL
Type
solvent
Reaction Step One
Name
Quantity
60 mg
Type
catalyst
Reaction Step Two
Yield
97%

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6]([NH:8][C:9]1[CH:14]=[CH:13][C:12]([N+:15]([O-])=O)=[CH:11][N:10]=1)=[O:7])([CH3:4])([CH3:3])[CH3:2]>CO.C(OCC)(=O)C.[Pd]>[NH2:15][C:12]1[CH:13]=[CH:14][C:9]([NH:8][C:6]([O:5][C:1]([CH3:4])([CH3:3])[CH3:2])=[O:7])=[N:10][CH:11]=1

Inputs

Step One
Name
Quantity
0.27 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)NC1=NC=C(C=C1)[N+](=O)[O-]
Name
Quantity
2 mL
Type
solvent
Smiles
CO
Name
Quantity
4 mL
Type
solvent
Smiles
C(C)(=O)OCC
Name
TEA
Quantity
0.16 mL
Type
solvent
Smiles
Step Two
Name
Quantity
60 mg
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered through Celite
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
NC=1C=CC(=NC1)NC(=O)OC(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.226 g
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 95.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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